molecular formula C24H23BO2 B8733777 [10-(4-Tert-butylphenyl)anthracen-9-YL]boronic acid CAS No. 870119-38-3

[10-(4-Tert-butylphenyl)anthracen-9-YL]boronic acid

Cat. No.: B8733777
CAS No.: 870119-38-3
M. Wt: 354.3 g/mol
InChI Key: BUXKJHVBWQSECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[10-(4-Tert-butylphenyl)anthracen-9-YL]boronic acid is a useful research compound. Its molecular formula is C24H23BO2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

870119-38-3

Molecular Formula

C24H23BO2

Molecular Weight

354.3 g/mol

IUPAC Name

[10-(4-tert-butylphenyl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C24H23BO2/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23(25(26)27)21-11-7-5-9-19(21)22/h4-15,26-27H,1-3H3

InChI Key

BUXKJHVBWQSECF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.4 g of the above-mentioned 9-bromo-10-(4-tert-butylphenyl) anthracene was dissolved in 380 ml of tetrahydrofuran to drop 30 ml of n-butylithium (1.6 M-hexane solution) thereto under nitrogen atmosphere at a temperature of 0° C. The solution was stirred at a temperature of 0° C. for 30 minutes and thereafter cooled to a temperature of −80° C. to drop 18.2 ml of triisopropyl borate thereto. The solution was heated up to room temperature by standing at room temperature and thereafter stirred at room temperature for 3 hours. 400 ml of 10%-hydrochloric acid was dropped thereto and further stirred at room temperature for 2 hours to thereafter extract 300 ml of diethyl ether therefrom. The organic layer was washed in 100 ml of 5%-sodium carbonate aqueous solution, washed in 100 ml of water, then dried by magnesium sulfate and thereafter concentrated by evaporation. The organic layer was purified by silica gel column chromatography (developing solvent was in the order of dichloromethane/hexane=1/1, dichloromethane and dichloromethane/methanol=50/1) and vacuum dried to thereafter obtain 6.78 g of 9-(4-tert-butylphenyl)-10-anthraceneboronic acid.
Name
9-bromo-10-(4-tert-butylphenyl) anthracene
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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